molecular formula C7H7N3O2S B064096 4H-Pyrido[3,2-e]-1,2,4-thiadiazine,4-methyl-,1,1-dioxide(9CI) CAS No. 163137-03-9

4H-Pyrido[3,2-e]-1,2,4-thiadiazine,4-methyl-,1,1-dioxide(9CI)

Cat. No.: B064096
CAS No.: 163137-03-9
M. Wt: 197.22 g/mol
InChI Key: SZIGFRKCNUVETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a fused ring system that includes a pyridine ring and a thiadiazine ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Mechanism of Action

The mechanism of action of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific structural features and the presence of a methyl group at the 4-position, which can influence its reactivity and biological activity. Its ability to selectively inhibit PI3Kδ and open potassium channels distinguishes it from other similar compounds .

Properties

CAS No.

163137-03-9

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

4-methylpyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide

InChI

InChI=1S/C7H7N3O2S/c1-10-5-9-13(11,12)7-6(10)3-2-4-8-7/h2-5H,1H3

InChI Key

SZIGFRKCNUVETP-UHFFFAOYSA-N

SMILES

CN1C=NS(=O)(=O)C2=C1C=CC=N2

Canonical SMILES

CN1C=NS(=O)(=O)C2=C1C=CC=N2

Synonyms

4H-Pyrido[3,2-e]-1,2,4-thiadiazine,4-methyl-,1,1-dioxide(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.2 g of potassium carbonate and 1.37 g of iodomethane are added to a solution of 0.6 g of 4H- pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide (Example 16) in 15 cm3 of acetonitrile. The suspension is heated at 50° C. for 3 hours. The acetonitrile is then removed by evaporation under partial vacuum. The residue is taken up in 20 cm3 of water. The title product, which has little solubility in water, is collected on a filter, washed with water and dried.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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